molecular formula C26H29N5O2S B11268154 1-(4-(4-(1-(6-(Thiophen-2-yl)pyridazin-3-yl)piperidine-4-carbonyl)piperazin-1-yl)phenyl)ethanone

1-(4-(4-(1-(6-(Thiophen-2-yl)pyridazin-3-yl)piperidine-4-carbonyl)piperazin-1-yl)phenyl)ethanone

Cat. No.: B11268154
M. Wt: 475.6 g/mol
InChI Key: DNBLNSXKTSPABZ-UHFFFAOYSA-N
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Description

1-[4-(4-{1-[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]PIPERIDINE-4-CARBONYL}PIPERAZIN-1-YL)PHENYL]ETHAN-1-ONE is a complex organic compound with a unique structure that includes a thiophene ring, a pyridazine ring, and a piperidine ring. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-{1-[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]PIPERIDINE-4-CARBONYL}PIPERAZIN-1-YL)PHENYL]ETHAN-1-ONE typically involves multiple steps, including the formation of intermediate compounds The process often starts with the synthesis of the thiophene and pyridazine rings, followed by their coupling with piperidine and piperazine derivatives

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-{1-[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]PIPERIDINE-4-CARBONYL}PIPERAZIN-1-YL)PHENYL]ETHAN-1-ONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may result in the formation of alcohols or amines.

Scientific Research Applications

1-[4-(4-{1-[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]PIPERIDINE-4-CARBONYL}PIPERAZIN-1-YL)PHENYL]ETHAN-1-ONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(4-{1-[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]PIPERIDINE-4-CARBONYL}PIPERAZIN-1-YL)PHENYL]ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]PIPERIDINE-4-CARBOXYLIC ACID: Shares the thiophene and pyridazine rings but differs in the functional groups attached.

    1-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]PIPERIDINE-4-CARBOXYLIC ACID: Similar core structure with variations in the side chains.

Uniqueness

1-[4-(4-{1-[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]PIPERIDINE-4-CARBONYL}PIPERAZIN-1-YL)PHENYL]ETHAN-1-ONE is unique due to its specific combination of rings and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H29N5O2S

Molecular Weight

475.6 g/mol

IUPAC Name

1-[4-[4-[1-(6-thiophen-2-ylpyridazin-3-yl)piperidine-4-carbonyl]piperazin-1-yl]phenyl]ethanone

InChI

InChI=1S/C26H29N5O2S/c1-19(32)20-4-6-22(7-5-20)29-14-16-31(17-15-29)26(33)21-10-12-30(13-11-21)25-9-8-23(27-28-25)24-3-2-18-34-24/h2-9,18,21H,10-17H2,1H3

InChI Key

DNBLNSXKTSPABZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3CCN(CC3)C4=NN=C(C=C4)C5=CC=CS5

Origin of Product

United States

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